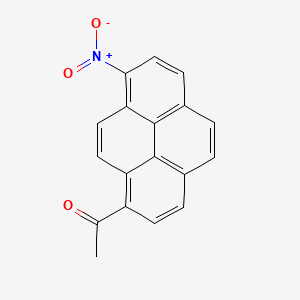
3-(Docosylamino)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Docosylamino)propiononitrile: is an organic compound with the molecular formula C25H50N2 and a molecular weight of 378.678 g/mol It is characterized by a long alkyl chain (docosyl group) attached to an amino group, which is further connected to a propiononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Docosylamino)propiononitrile typically involves the reaction of docosylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Docosylamino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or other oxygen-containing compounds.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of derivatives with different functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Docosylamino)propiononitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its long alkyl chain. It may be used in the development of novel biomolecules or as a model compound for studying membrane dynamics .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit bioactive properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for applications in coatings, lubricants, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-(Docosylamino)propiononitrile is primarily related to its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The long alkyl chain may also play a role in modulating the compound’s interactions with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
- 3-(Dodecylamino)propiononitrile
- 3-(Hexadecylamino)propiononitrile
- 3-(Octadecylamino)propiononitrile
Comparison: Compared to its shorter-chain analogs, 3-(Docosylamino)propiononitrile has a longer alkyl chain, which can enhance its hydrophobic interactions and potentially alter its solubility and reactivity. This makes it unique in applications where long-chain compounds are preferred, such as in the formulation of surfactants and specialty chemicals .
Eigenschaften
CAS-Nummer |
94109-54-3 |
|---|---|
Molekularformel |
C25H50N2 |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
3-(docosylamino)propanenitrile |
InChI |
InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-22,24-25H2,1H3 |
InChI-Schlüssel |
LHWCMSVFDYDFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















